molecular formula C14H16N2O4 B13705131 methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B13705131
M. Wt: 276.29 g/mol
InChI Key: AFPIRRKOERIFLL-UHFFFAOYSA-N
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Description

The compound methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate features an imidazole core substituted at positions 2, 4, and 5. Key structural attributes include:

  • Position 2: A 3,4-dimethoxyphenyl group, contributing electron-donating methoxy substituents.
  • Position 4: A methyl ester group, enhancing solubility in polar aprotic solvents.
  • Position 5: A methyl group, which sterically influences reactivity and molecular packing.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-8-12(14(17)20-4)16-13(15-8)9-5-6-10(18-2)11(7-9)19-3/h5-7H,1-4H3,(H,15,16)

InChI Key

AFPIRRKOERIFLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC(=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable imidazole derivative under specific conditions. One common method involves the use of a condensation reaction, where the aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the imidazole derivative in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly popular in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Substituent Position and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in substituent placement or functional groups:

Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate

  • Key Differences :

  • Position 2: 4-Trifluoromethoxyphenyl (electron-withdrawing CF₃O) vs. 3,4-dimethoxyphenyl (electron-donating OMe).
  • Position 4: Ethyl ester vs. methyl ester, affecting lipophilicity (logP).
    • Implications : The trifluoromethoxy group increases electrophilicity and metabolic stability compared to dimethoxy groups .

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

  • Key Differences :

  • Position 5: Nitro group (electron-withdrawing) vs. methyl.
  • Position 4: Chloromethylphenyl (reactive site for further derivatization) vs. ester.
    • Implications : Nitro groups enhance reactivity in reduction or nucleophilic substitution reactions .

2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole

  • Key Differences :

  • Positions 4 and 5: Phenyl groups (bulky, hydrophobic) vs. methyl and ester.
  • Position 2: Single methoxy vs. di-methoxy.
    • Implications : Bulkier substituents reduce solubility but may improve binding to hydrophobic targets .
2.2 Functional Group Comparisons
  • Ester vs. Carboxamide : The target’s methyl ester () contrasts with carboxamide derivatives (e.g., ). Esters are more lipophilic and prone to hydrolysis, whereas amides exhibit greater stability and hydrogen-bonding capacity .
  • Nitro vs. Methoxy : Nitroimidazoles () are often bioactive (e.g., antimicrobial), while dimethoxy-substituted derivatives may target receptors sensitive to electron-rich aromatics .

Physical and Spectral Properties

Compound Melting Point (°C) Solubility Key Spectral Features (¹H-NMR)
Target Compound Not reported DMSO, CHCl₃ δ 3.85 (s, OCH₃), δ 3.70 (COOCH₃)
Ethyl 5-methyl-2-[4-(CF₃O)phenyl]-... 120–122 Ethyl acetate δ 4.25 (q, COOCH₂CH₃), δ 7.85 (d, CF₃O-Ar)
4-[4-(ClCH₂)phenyl]-1,2-dimethyl-5-NO₂ 98–100 Acetone δ 4.60 (s, ClCH₂), δ 8.10 (NO₂)

Biological Activity

Methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate, a compound with the chemical formula C13H14N2O4 and a molecular weight of 262.26 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its imidazole ring and methoxy-substituted phenyl group. Its structural formula can be represented as follows:

C13H14N2O4\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{4}

Table 1: Basic Properties

PropertyValue
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Purity≥95%
CAS Number1157094-77-3

Antimicrobial Activity

Recent studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. In vitro assays have reported the minimum inhibitory concentration (MIC) values for various derivatives, including this compound.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated notable antibacterial effects with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays targeting different cancer cell lines.

Case Study: Cytotoxicity Assays

In a study involving MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. The compound's mechanism of action was linked to apoptosis induction and cell cycle arrest at the G1/S checkpoint .

Anti-inflammatory Activity

Imidazole derivatives have also been recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been evaluated in cellular models.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
AnticancerMCF-7 Breast Cancer CellsIC50: Varies
Anti-inflammatoryVarious Inflammatory MarkersNot Specified

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